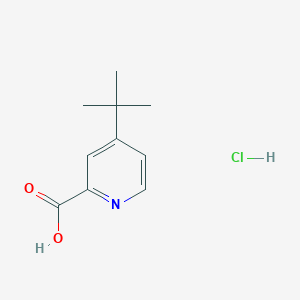
4-(tert-Butyl)picolinic acid hydrochloride
Vue d'ensemble
Description
“4-(tert-Butyl)picolinic acid hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It has a molecular weight of 215.68 .
Physical And Chemical Properties Analysis
“4-(tert-Butyl)picolinic acid hydrochloride” is a solid under normal conditions . It has a molecular weight of 215.68 .Applications De Recherche Scientifique
Modular Syntheses and Radiopharmaceutical Applications
- A study by Price et al. (2014) details the synthesis of ligands like H4octapa using tert-butyl esters, including derivatives of picolinic acid, for use in radiopharmaceuticals. These ligands exhibit potential in complexing with Yttrium isotopes, suggesting suitability for radiopharmaceutical applications.
Optoelectronic Properties in Polymer Light-Emitting Devices
- Research by Xiao et al. (2009) explores the synthesis of a picolinic acid derivative and its application in light-emitting devices. The study demonstrates improved optoelectronic properties in devices using this compound, indicating its potential in enhancing the performance of polymer light-emitting devices.
Functional Aspects in Oxidation of Hydrocarbons
- A study conducted by Kiani et al. (2000) investigates the role of picolinic acid derivatives in the Gif-type oxidation of hydrocarbons. This research reveals insights into the generation of radicals in these oxidation processes, providing valuable information for chemical synthesis and industrial applications.
Copper-Catalyzed Couplings and Synthesis Applications
- The work of Zhao et al. (2014) describes the use of picolinic acid in copper-catalyzed coupling reactions. These reactions are significant in synthesizing various organic compounds, showcasing the versatility of picolinic acid derivatives in organic chemistry.
Antimicrobial Activities and DNA Interactions
- Research by Tamer et al. (2018) highlights the antimicrobial properties of picolinic acid and its derivatives. The study also explores their interactions with DNA, which could have implications in the development of new antimicrobial agents.
Water Oxidation Catalysis
- A study by Lu et al. (2017) discusses the synthesis of a Ru(III) complex with picolinic acid, which efficiently catalyzes water oxidation. This research has implications in the field of sustainable energy, particularly in water-splitting technologies.
Mécanisme D'action
Safety and Hazards
The safety data sheet for “4-(tert-Butyl)picolinic acid hydrochloride” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-tert-butylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,3)7-4-5-11-8(6-7)9(12)13;/h4-6H,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCKHRFHCBIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)picolinic acid hydrochloride | |
CAS RN |
123811-75-6 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123811-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-butylpyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



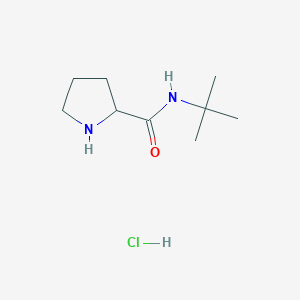
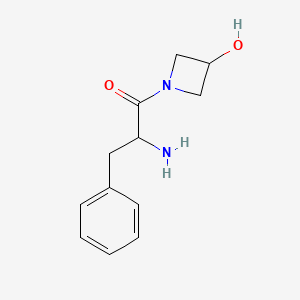
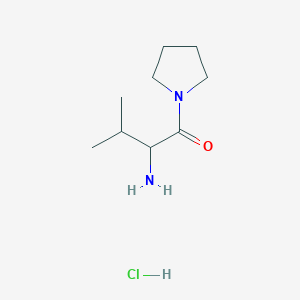
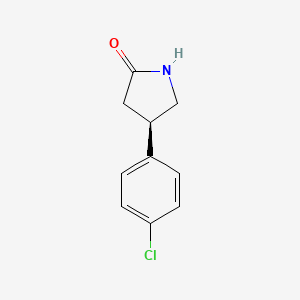
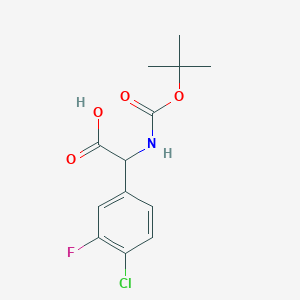
![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)
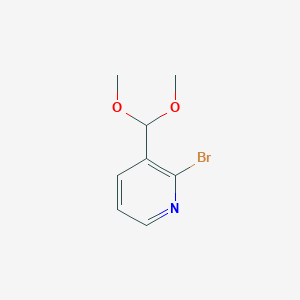
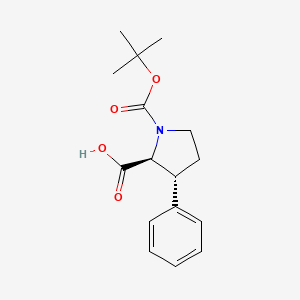
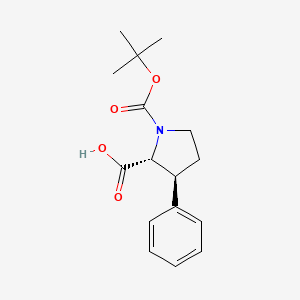
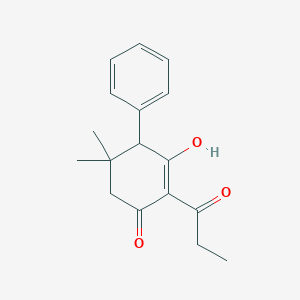
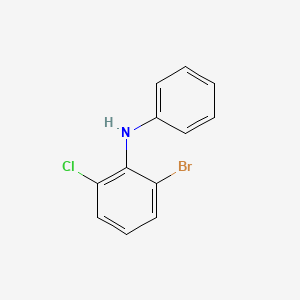

![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)
